

Comparative Analysis of Thiadiazole Derivatives and Known Inhibitors Targeting Carbonic Anhydrase IX

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Compound of Interest

Compound Name:

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No.:

B187115

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A Guide for Researchers in Drug Discovery and Development

Introduction: While specific experimental data for **3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine** is not extensively available in public literature, the 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. This guide provides a comparative overview of structurally related thiadiazole derivatives against known inhibitors of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is a key target in cancer therapy due to its significant upregulation in hypoxic tumors and its role in tumor acidosis and progression. CA IX's expression is generally restricted in normal tissues, making it an attractive target for the development of selective anticancer agents.

The inhibitors are compared based on their potency, typically represented by IC₅₀ or Ki values. This guide also includes a detailed experimental protocol for assessing CA IX inhibition and visual diagrams to illustrate the enzyme's signaling pathway and a typical inhibitor screening workflow.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity of various compounds against Carbonic Anhydrase IX. For comparison, data for other relevant human carbonic anhydrase isoforms (hCA I and hCA II) are included where available to indicate selectivity.

Compound Class	Compound Name	Target Enzyme	Ki (nM)	IC50 (nM)	Reference
Standard Sulfonamide Inhibitor	Acetazolamide	hCA IX	25	30	
hCA I	250	-			
hCA II	12	-			
Standard Sulfonamide Inhibitor	Ethoxzolamide	hCA IX	15	-	
hCA I	29	-			
hCA II	9	-			
Ureido-substituted Sulfonamide	U-104 (SLC-0111)	hCA IX	45.1	-	
hCA XII	4.5	-			
Dual Inhibitor	EGFR/CA-IX-IN-1	hCA IX	-	63	
EGFR	-	5.92			
Thiadiazole Derivative	Compound 14 (sulfamoylphenyl-dihydro-thiadiazole)	hCA IX	-	79	
hCA XII	-	58			
EGFR	-	10.12			
Thiadiazole Derivative	3n (2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-	hCA II	-	0.030 μ M	

2-yl]thio]-4'-
bromoacetop
henone)

hCA I	-	0.033 μ M			
Coumarin- Thiazole Hybrid	Compound 60		hCA XII 91.1	-	

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay (Esterase Activity)

This protocol is based on the widely used colorimetric method that measures the esterase activity of carbonic anhydrase.

Materials:

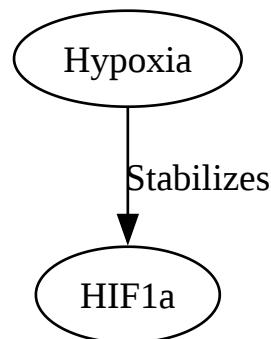
- Recombinant human Carbonic Anhydrase IX (rhCA IX)
- Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5
- Substrate: 4-Nitrophenyl acetate (4-NPA) stock solution (100 mM in acetone)
- Test compounds (including **3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine** and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well clear flat-bottom plates
- Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

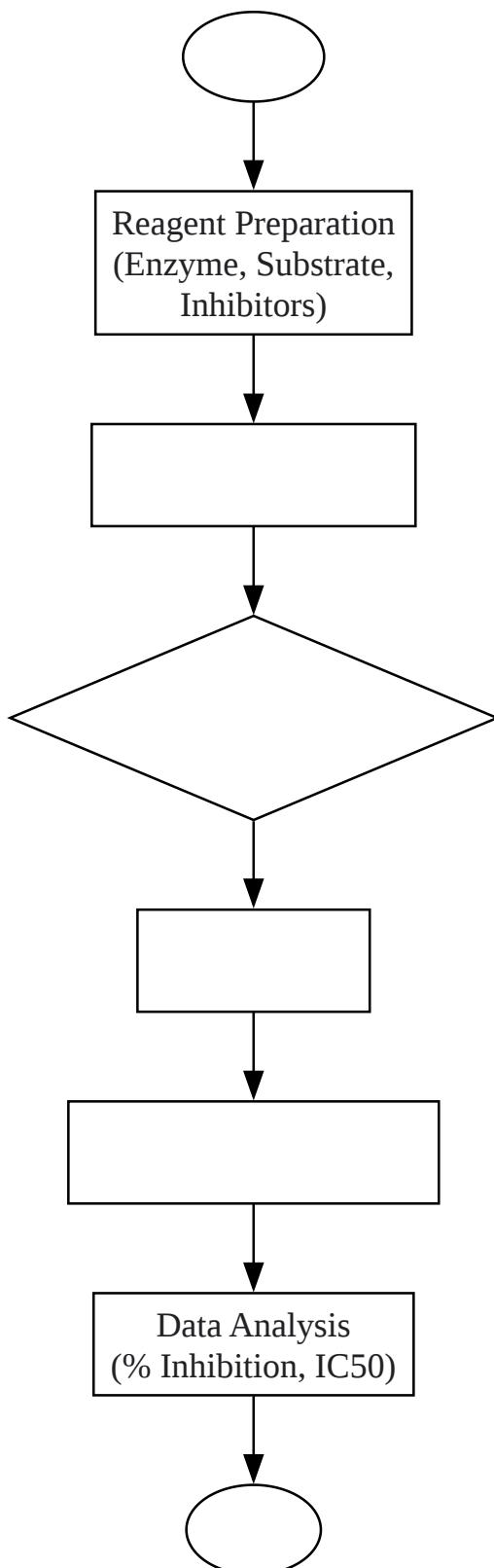
- Reagent Preparation:
 - Dilute rhCA IX to a working concentration of 20 ng/ μ L in Assay Buffer.
 - Dilute the 4-NPA stock solution to a working concentration of 2 mM in Assay Buffer.

- Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Acetazolamide) at 10 times the final desired concentration.
- Assay Protocol:
 - To the wells of a 96-well plate, add 10 μ L of the diluted test compounds, reference inhibitor, or solvent control (for 100% activity).
 - Add 80 μ L of Assay Buffer to each well.
 - Add 5 μ L of the diluted rhCA IX enzyme solution to each well, except for the background control wells. Mix gently.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding 5 μ L of the 2 mM 4-NPA substrate solution to all wells.
- Measurement:
 - Immediately place the plate in a microplate reader and measure the absorbance at 400 nm or 405 nm in kinetic mode, recording readings every 30-60 seconds for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time plot.
 - Subtract the rate of the background control from all other rates.
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[1 - (\text{Rate of sample} / \text{Rate of solvent control})] * 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations



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